3-Amino-7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one
Description
3-Amino-7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one is a coumarin derivative characterized by a diethylamino group at position 7, a methyl group at position 4, and an amino substituent at position 3. This compound belongs to the benzopyran-2-one family, known for their fluorescence properties and applications in dyes, sensors, and biological imaging .
Properties
CAS No. |
129601-38-3 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-amino-7-(diethylamino)-4-methylchromen-2-one |
InChI |
InChI=1S/C14H18N2O2/c1-4-16(5-2)10-6-7-11-9(3)13(15)14(17)18-12(11)8-10/h6-8H,4-5,15H2,1-3H3 |
InChI Key |
DUONHFXEXWXYRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)N)C |
Origin of Product |
United States |
Biological Activity
3-Amino-7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one, commonly known as Coumarin 1, is a synthetic compound belonging to the coumarin family. It has garnered attention due to its diverse biological activities, including potential therapeutic applications in various fields such as cancer treatment, neuroprotection, and antioxidant properties. This article reviews the biological activity of Coumarin 1, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Composition
- Chemical Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 231.30 g/mol
- CAS Number : 129601-38-3
The compound features a benzopyran backbone with a diethylamino group at the 7-position and an amino group at the 3-position, which significantly influence its solubility and biological activity .
Table 1: Comparison with Similar Compounds
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 6-Methylcoumarin | C₉H₈O₂ | Commonly used as a flavoring agent; different fluorescence properties. |
| Coumarin | C₉H₆O₂ | Basic structure of coumarins; lacks amino substitution affecting solubility. |
| 7-Hydroxycoumarin | C₉H₇O₃ | Exhibits anticoagulant properties; hydroxyl group alters reactivity. |
Antioxidant Properties
Research indicates that Coumarin 1 exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro studies have demonstrated that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in diseases characterized by oxidative damage .
Neuroprotective Effects
Coumarin 1 has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. Studies have shown that it inhibits acetylcholinesterase (AChE) activity, with an IC₅₀ comparable to established drugs like donepezil. This inhibition plays a critical role in enhancing cholinergic neurotransmission .
Anticancer Activity
In vitro assays have assessed the cytotoxic effects of Coumarin 1 on various cancer cell lines. For instance, it was tested against human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. Results indicated that Coumarin 1 exhibited selective cytotoxicity at specific concentrations, showcasing its potential as an anticancer agent .
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Neuroprotection | AChE inhibition | |
| Anticancer | Cytotoxic effects on cancer cells |
Structure-Activity Relationships (SAR)
The biological activity of Coumarin 1 can be attributed to specific structural features. The presence of the diethylamino group enhances solubility and bioavailability, while the amino group contributes to its interaction with biological targets. Modifications at various positions on the benzopyran ring have been explored to optimize these activities further.
Case Studies
- Neuroprotective Study : A study demonstrated that Coumarin 1 significantly protects PC12 cells from hydrogen peroxide-induced toxicity, indicating its potential use in neurodegenerative diseases .
- Antioxidant Evaluation : In another study, Coumarin 1 was shown to reduce lipid peroxidation in rat liver homogenates, supporting its role as a potent antioxidant agent .
Comparison with Similar Compounds
7-(Diethylamino)-4-methylcoumarin (CAS 91-44-1)
3-Acetyl-7-(diethylamino)coumarin (CAS 74696-96-1)
- Structure: Features an acetyl group at position 3 instead of an amino group.
- Properties: Molecular formula C₁₅H₁₇NO₃; the acetyl group reduces electron donation compared to the amino substituent, likely lowering fluorescence intensity .
3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b)
- Structure : Contains a methoxybenzoyl-allyl group at position 3 and a hydroxyl group at position 4.
- Properties : Melting point 171°C; synthesized via refluxing with triethylamine, yielding 48% .
- Contrast: The absence of a diethylamino group limits its fluorescence range compared to the target compound .
Fluorinated Benzopyranone Derivatives
5-Amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylthio-4H-1-benzopyran-4-one (Compound 10)
- Structure : Fluorine atoms at positions 6 and 8, methylthio at position 5.
- Properties: Synthesized using dimethyl disulfide; molecular formula C₂₀H₂₇NO₅S (FAB-MS m/z 430) .
- Contrast: Fluorination increases electronegativity, shifting absorption spectra to shorter wavelengths compared to amino-substituted coumarins .
4,5-Amino-2-(4-amino-3-fluorophenyl)-7-(1-butyl)-6,8-difluoro-4H-1-benzopyran-4-one (Compound 3)
- Structure : Includes a butyl group at position 7 and fluorine at positions 6 and 6.
- Properties : Synthesized with 1-iodobutane; yield 29% after silica gel chromatography .
- Contrast: Bulky alkyl groups may reduce solubility compared to the target compound’s diethylamino group .
Fluorescence and Electronic Properties
The amino group at position 3 in 3-Amino-7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one enhances electron donation into the coumarin core, red-shifting absorption and emission spectra relative to non-amino analogs. For example:
- 7-(Diethylamino)-4-methylcoumarin: λₑₓ 365 nm, λₑₘ 460 nm .
- 3-Acetyl-7-(diethylamino)coumarin: Expected lower λₑₘ due to electron-withdrawing acetyl group .
- Target Compound : Predicted λₑₘ > 460 nm with higher quantum yield than acetylated derivatives .
Data Table: Key Comparisons
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-amino-7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one, and how are they experimentally determined?
- Answer : The compound (CAS 91-44-1) has a molecular formula C₁₄H₁₇NO₂ , molecular weight 231.29 g/mol , and melting point 70–73°C . Key characterization methods include:
- Infrared (IR) spectroscopy : Peaks at 3800–400 cm⁻¹ (KBr pellet) confirm functional groups like the carbonyl (C=O) and aromatic systems .
- Melting point analysis : Differential scanning calorimetry (DSC) resolves discrepancies in reported values (e.g., 70°C vs. 70–73°C) by assessing purity .
- Solubility : Sparingly soluble in water but soluble in organic solvents like ethanol, critical for solvent selection in synthesis .
Q. What synthetic routes are available for this coumarin derivative, and what are their advantages?
- Answer : Common routes involve:
- Pechmann condensation : Reacting diethyl malonate with substituted resorcinol derivatives under acidic conditions. This method is cost-effective but may require purification via column chromatography to remove by-products like unreacted diethylamino precursors .
- Microwave-assisted synthesis : Reduces reaction time and improves yield (reported >85%) compared to conventional heating .
- Critical step : Post-synthetic purification using recrystallization (ethanol/water) ensures ≥98% purity for fluorescence studies .
Q. How is the compound utilized as a fluorescent probe in biological or material science research?
- Answer : Its fluorescence arises from the extended π-conjugation and electron-donating diethylamino group. Applications include:
- Fluorescent brightening : Enhances material whiteness in polymers and textiles via UV excitation (λex ~360 nm, λem ~460 nm) .
- Bioimaging : Functionalization with targeting moieties (e.g., antibodies) enables cellular tracking. Optimize solvent polarity to avoid aggregation-induced quenching .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., IR, fluorescence) for this compound?
- Answer : Discrepancies often stem from impurities or instrument calibration. Methodological solutions:
- Cross-validate spectra : Compare with NIST Standard Reference Data (e.g., IR spectrum ID 8165) .
- Quantum chemical calculations : Use DFT to simulate IR/Vibrational spectra and identify anomalous peaks .
- Standardized solvents : Fluorescence λmax varies with solvent polarity; use anhydrous DMSO or ethanol for consistency .
Q. What strategies optimize the compound’s quantum yield in diverse matrices (e.g., polymers vs. aqueous media)?
- Answer : The quantum yield (Φ) depends on environmental rigidity and polarity:
- Polymer encapsulation : Disperse in PMMA or polystyrene to restrict non-radiative decay (Φ increases from ~0.5 to ~0.7) .
- pH-sensitive modulation : Protonation of the amino group at acidic pH alters electron donation, reducing Φ. Use buffered systems (pH 7–9) for stability .
- Avoid self-aggregation : Limit concentrations to ≤10⁻⁴ M in aqueous solutions to prevent excimer formation .
Q. What analytical methods detect and quantify trace impurities (e.g., 7-amino by-products) in synthesized batches?
- Answer : Impurities arise from incomplete alkylation or hydrolysis. Detection methods:
- HPLC-MS : Use a C18 column (ACN/water gradient) with ESI+ mode to separate 3-amino-7-(diethylamino) derivatives from 7-amino contaminants (retention time shift ≥2 min) .
- TLC with fluorescence detection : Spotting on silica gel F254 plates (CH₂Cl₂:MeOH 9:1) under UV light distinguishes impurities via Rf differences .
Methodological Notes
- Spectral Data : Reference IR peaks at 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (aromatic C=C), and 1240 cm⁻¹ (C-N) for structural confirmation .
- Synthetic Yield Optimization : Microwave synthesis at 100°C for 20 minutes achieves ~90% yield vs. 65% with conventional 6-hour reflux .
- Fluorescence Lifetime : Reported as ~4.5 ns in ethanol; measure via time-correlated single-photon counting (TCSPC) for photostability assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
